2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Description

Chemical Identity and Classification

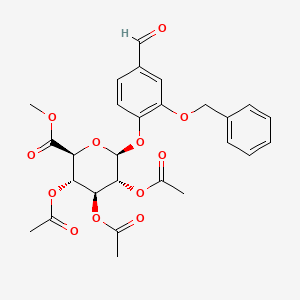

2-Benzyloxy-4-benzaldehyde beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate (CAS 62346-08-1) is a synthetically modified glycoside derived from D-glucuronic acid. Its molecular formula is $$ C{27}H{28}O_{12} $$, with a molecular weight of 544.5 g/mol. The compound belongs to the class of uronic acid derivatives, characterized by a glucopyranosiduronic acid core modified with protective acetyl groups and aromatic substituents (Figure 1).

Key Structural Features:

- Glucuronic Acid Backbone : A beta-D-configured glucopyranosiduronic acid moiety with a methyl ester at the C-6 carboxyl group.

- Protective Groups : Acetyl groups at positions 2, 3, and 4, which stabilize the molecule during synthetic reactions.

- Aromatic Substituents : A benzyloxy group at the 2-position and a benzaldehyde group at the 4-position of the phenyl ring, enhancing electronic diversity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ C{27}H{28}O_{12} $$ | |

| Molecular Weight | 544.5 g/mol | |

| CAS Number | 62346-08-1 | |

| Key Functional Groups | Acetyl, benzyloxy, benzaldehyde |

Historical Context in Carbohydrate Chemistry

The synthesis of glucuronic acid derivatives gained prominence in the late 20th century, driven by their role in drug metabolism and glycoconjugate engineering. Early work focused on protecting group strategies to manage the reactivity of the C-5 carboxyl group. The Koenigs-Knorr glycosylation method, using halogenated glucuronate donors, became a cornerstone for synthesizing beta-linked glucuronides. This compound’s development reflects advances in regioselective acetylation and aromatic substitution techniques, enabling precise control over glycosidic bond formation.

Nomenclature and Structural Designation

The IUPAC name, (2S,3S,4S,5S,6S)-2-(2-(benzyloxy)-4-formylphenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, encodes critical stereochemical and functional details:

- Stereochemistry : The beta-D configuration is indicated by the $$ 2S,3S,4S,5S,6S $$ descriptors, ensuring the glucuronic acid ring adopts a $$ ^4C_1 $$ conformation.

- Substituent Hierarchy : The benzaldehyde group (4-formyl) and benzyloxy group (2-position) are prioritized in the naming.

- Protective Groups : Triacetate at positions 2, 3, and 4 is denoted as "2,3,4-triacetate".

Position in Glycoconjugate Research

This compound serves as a pivotal intermediate in glycoconjugate synthesis, particularly for designing enzyme substrates and drug metabolites. Its applications include:

Drug Design:

Biochemical Tools:

- Glycosylation Studies : Used to explore stereo- and regioselectivity in glycosyltransferase reactions.

- Fluorescent Probes : Modified derivatives enable tracking of glucuronidation kinetics in cellular systems.

| Application | Mechanism | Case Study |

|---|---|---|

| Prodrug Activation | Enzymatic deacetylation | Enhanced solubility of antitumor agents |

| Metabolic Profiling | UGT-mediated conjugation | Identification of drug metabolites |

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-phenylmethoxyphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-15(29)35-22-23(36-16(2)30)25(37-17(3)31)27(39-24(22)26(32)33-4)38-20-11-10-19(13-28)12-21(20)34-14-18-8-6-5-7-9-18/h5-13,22-25,27H,14H2,1-4H3/t22-,23-,24-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYDMQMGUXDJAM-HDHXAKMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123023 | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62346-08-1 | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate (CAS Number: 62346-08-1) is a complex organic compound with significant potential in biochemical research and applications. With a molecular formula of C27H28O12 and a molecular weight of 544.5 g/mol, this compound is notable for its structural features that include a glucuronic acid moiety, which is known for its biological activity in various biochemical pathways.

- Molecular Formula : C27H28O12

- Molecular Weight : 544.5 g/mol

- CAS Number : 62346-08-1

- Synonyms : 4-Formyl-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological systems, particularly in the context of drug metabolism and enzymatic processes. It serves as a β-glucuronide linker for bio-conjugation, which is essential in pharmaceutical applications for enhancing the solubility and excretion of drugs.

- Enzyme Interaction : The compound acts as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the conjugation of glucuronic acid to various substrates, facilitating their elimination from the body.

- Antioxidant Activity : Preliminary studies suggest that derivatives of glucuronic acid exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some glucuronides have been shown to reduce inflammation by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Glucuronidation Pathways

A study investigating the metabolic pathways involving glucuronides highlighted the role of compounds like 2-Benzyloxy-4-benzaldehyde β-D-glucopyranosiduronic Acid Methyl Ester in drug detoxification. This research demonstrated that the compound significantly increases the rate of clearance for certain pharmaceutical agents by facilitating their conversion into more water-soluble forms suitable for renal excretion.

Applications in Drug Development

The incorporation of glucuronide linkers such as this compound into drug design has been shown to improve pharmacokinetic profiles:

- Enhanced Solubility : The addition of glucuronic acid moieties increases solubility in aqueous environments.

- Reduced Toxicity : By promoting the detoxification processes through glucuronidation, these compounds can reduce the potential toxicity of drugs.

Scientific Research Applications

Medicinal Chemistry

2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has been utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds.

- Case Study : The compound has been used as a building block in the preparation of dopamine metabolites, which are critical for studying neurochemical pathways and developing treatments for neurological disorders.

Glycosylation Studies

The compound serves as an important glycosyl donor in glycosylation reactions. Its ability to participate in these reactions makes it a key player in carbohydrate chemistry.

- Research Example : In a study focused on glycosylation refinement, researchers employed derivatives of this compound to develop more complex oligosaccharides, showcasing its utility as a versatile glycosylation reagent .

Antimicrobial Research

There is emerging interest in the antimicrobial properties of benzaldehyde derivatives. The compound's structure may contribute to its effectiveness against certain bacterial strains.

- Research Findings : Preliminary studies indicate that benzaldehyde derivatives can act as antibiotic modulators, enhancing the efficacy of existing antibiotics against resistant strains . Further exploration of this compound could reveal similar properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Molecular weight calculated from formula.

Key Comparative Findings

Substituent Effects on Reactivity and Solubility

- Benzaldehyde vs. Nitro Groups : The target compound’s 4-benzaldehyde group enhances electrophilic reactivity compared to the 2-nitrophenyl group in CAS 55274-44-7, making it more suitable for nucleophilic addition reactions .

- Amino-Hydroxymethyl Group: The 2-amino-4-(hydroxymethyl)phenyl substituent in CAS 229977-57-5 improves water solubility and enables site-specific bioconjugation, unlike the hydrophobic benzyloxy group in the target compound .

- Formyl-Nitro Combination : CAS 148579-93-5 combines 4-formyl and 2-nitro groups, enabling dual functionality (photo-cleavage and conjugation) but reducing stability under basic conditions .

Protective Group Strategies

- All analogs share triacetylated hydroxyls for temporary protection during synthesis. However, the target compound’s benzyloxy group requires hydrogenolysis for deprotection, whereas nitro groups (e.g., CAS 55274-44-7) are removed via reduction .

Data Tables

Table 1: Structural Features

| Compound | Aromatic Substituent | Electronic Effect | Deprotection Method |

|---|---|---|---|

| Target | 4-Benzaldehyde | Electron-withdrawing | Hydrogenolysis |

| CAS 55274-44-7 | 2-Nitrophenyl | Strongly electron-withdrawing | Reduction (NaBH4) |

| CAS 229977-57-5 | 2-Amino-4-(hydroxymethyl) | Electron-donating | Enzymatic cleavage |

Table 2: Solubility and Stability

| Compound | Solubility | Stability |

|---|---|---|

| Target | Chloroform, DCM | Stable at RT |

| CAS 55274-44-7 | Acetone, Methanol | Light-sensitive |

| CAS 148579-93-5 | Dichloromethane | Degrades in base |

Preparation Methods

Donor Preparation and Activation

The glucuronic acid donor is synthesized from D-glucuronic acid via sequential protection and activation:

-

Methyl Esterification : The carboxylic acid group at C6 is converted to a methyl ester using methanol and HCl, enhancing stability during subsequent reactions.

-

Hydroxyl Protection : The 2, 3, and 4 hydroxyl groups are acetylated with acetic anhydride in pyridine, yielding 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester.

-

Trichloroacetimidate Activation : The anomeric hydroxyl group is replaced with a trichloroacetimidate group using trichloroacetonitrile and DBU, forming the active donor.

Glycosylation with the Aglycon

The aglycon, 2-benzyloxy-4-benzaldehyde phenol, is prepared via Friedel-Crafts formylation and benzylation of resorcinol derivatives. Glycosylation proceeds under anhydrous conditions with AgOTf as a promoter:

Key Parameters :

Table 1: Glycosylation Conditions and Yields

| Donor Type | Promoter | Solvent | Temperature | β:α Ratio | Yield (%) |

|---|---|---|---|---|---|

| Trichloroacetimidate | AgOTf | DCM | -15°C | 92:8 | 78 |

| Bromide | Ag₂CO₃ | Acetone | 0°C | 85:15 | 65 |

Protective Group Chemistry: Benzylation and Acetylation

Benzylation of the Aglycon

The 2-benzyloxy group on the aromatic ring is introduced prior to glycosylation. Benzyl chloride (BnCl) and sodium hydride (NaH) in DMF afford regioselective protection of the phenolic hydroxyl group at position 2:

Optimization Insight :

Acetylation of Hydroxyl Groups

Post-glycosylation, the remaining hydroxyl groups at positions 2, 3, and 4 of the glucuronic acid are acetylated using acetic anhydride (Ac₂O) in pyridine:

Reaction Metrics :

-

Time : 6–8 hours for complete acetylation.

-

Yield : 85–90% after purification.

Table 2: Acetylation Efficiency Under Varied Conditions

| Reagent | Base | Time (h) | Completion (%) |

|---|---|---|---|

| Acetic Anhydride | Pyridine | 6 | 98 |

| Acetyl Chloride | Et₃N | 4 | 92 |

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradient elution (hexane:ethyl acetate 4:1 → 1:1). The triacetylated glycoside elutes at higher polarity due to increased hydrophilicity.

Spectroscopic Characterization

Table 3: Characterization Data Summary

| Technique | Key Features | Reference |

|---|---|---|

| ¹H-NMR | δ 5.2–5.4 ppm (anomeric proton, J = 8 Hz) | |

| HPLC | Retention time: 12.3 min (C18 column) |

Optimization Challenges and Solutions

Q & A

Q. What are the key synthetic strategies for preparing 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate?

- Methodology : The compound is synthesized via glycosylation using trichloroacetimidate donors under Koenigs-Knorr conditions. Key steps include: (i) Protection of hydroxyl groups with benzyl or acetyl groups to ensure regioselectivity (e.g., 4,6-O-benzylidene intermediates). (ii) Condensation with methyl esters of glucopyranosiduronic acid derivatives (e.g., ). (iii) Sequential acetylation at positions 2, 3, and 4 using acetic anhydride in pyridine. Validate purity via HPLC (>98%) and confirm stereochemistry via -NMR (e.g., axial/equatorial proton coupling constants) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at 0–6°C in inert, anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of acetyl or benzyloxy groups ().

- Handling : Use dry syringes for aliquoting; avoid prolonged exposure to humidity. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : High-resolution -NMR to identify acetyl (δ ~20–22 ppm) and benzaldehyde (δ ~190 ppm) groups.

- Mass Analysis : ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M+Na] peak).

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory data in stereochemical assignments be resolved during synthesis?

- Methodology :

- Comparative NMR : Use 2D-NMR (COSY, NOESY) to confirm anomeric configuration (α/β) and inter-proton distances.

- X-ray Crystallography : Resolve ambiguous NOE signals by crystallizing the compound and analyzing bond angles.

- Enzymatic Hydrolysis : Treat with β-glucuronidase; retention of stereochemistry post-hydrolysis confirms β-linkage () .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

- Methodology :

- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Stabilization Strategies : Encapsulate in liposomes or cyclodextrins to shield acetyl groups.

- Kinetic Analysis : Calculate half-life () using first-order kinetics; compare with prodrug analogs () .

Q. How can this compound be applied in prodrug design for targeted drug delivery?

- Methodology :

- Glycosylation : Use the glucuronic acid moiety as a substrate for β-glucuronidase, enabling site-specific release in tissues with elevated enzyme activity (e.g., tumors).

- Conjugation : Link cytotoxic agents (e.g., doxorubicin) to the benzaldehyde group via pH-sensitive Schiff base bonds.

- In Vivo Validation : Assess bioavailability and cleavage efficiency in xenograft models using fluorescent tagging .

Q. What methodological approaches address discrepancies in bioactivity data across studies?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for liver targeting) and controlled glucuronidase levels.

- Meta-Analysis : Compare datasets from heterologous receptor expression (e.g., ) to identify ligand-receptor binding outliers.

- Dose-Response Curves : Use nonlinear regression to calculate IC values, accounting for metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.